N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353955-71-1
VCID: VC6914243
InChI: InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
SMILES: COC1=CC=C(C=C1)CNCC2CCNCC2.Cl
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

CAS No.: 1353955-71-1

Cat. No.: VC6914243

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.8

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride - 1353955-71-1

Specification

CAS No. 1353955-71-1
Molecular Formula C14H23ClN2O
Molecular Weight 270.8
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
Standard InChI Key NVUHGPBRBAXLAI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNCC2CCNCC2.Cl

Introduction

Structural and Chemical Identity

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride features a piperidine core linked to a methanamine group, which is further substituted with a 4-methoxybenzyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₂₃ClN₂O, with a molecular weight of 270.80 g/mol. The methoxy group (-OCH₃) at the para position of the benzyl ring distinguishes it from analogs like N-(4-methylbenzyl) derivatives .

Synthesis and Optimization

The synthesis of N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride follows a multi-step route analogous to methods described for related piperidine derivatives .

Key Synthetic Steps

  • Nucleophilic Substitution:
    Reaction of 4-methoxybenzyl chloride with piperidin-4-ylmethanamine in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) yields the intermediate N-(4-methoxybenzyl)piperidin-4-ylmethanamine. This step typically proceeds under reflux conditions in anhydrous tetrahydrofuran (THF) .

  • Reduction:
    The intermediate is reduced using lithium aluminum hydride (LiAlH₄) to enhance amine functionality. This reaction is conducted under inert atmosphere conditions to prevent oxidation .

  • Salt Formation:
    Treatment with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt, which is purified via recrystallization or column chromatography. Reported yields for similar compounds range from 30% to 80%, depending on purification methods .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
SubstitutionK₂CO₃, KI, THF, reflux67–81
ReductionLiAlH₄, THF, N₂ atmosphere70–85
Salt FormationHCl (g), ethanol, crystallization30–80

Physicochemical Properties

Solubility and Stability

The compound is a white crystalline solid with moderate solubility in polar solvents such as water (20–30 mg/mL) and ethanol (>50 mg/mL). It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation .

Analytical Characterization

  • Melting Point: Estimated at 180–185°C based on analogs .

  • Purity: Validated via high-performance liquid chromatography (HPLC) using a C18 column (≥95% purity) .

  • Spectroscopic Data: Predicted IR peaks include N-H stretches (3300 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-O-C vibrations (1250 cm⁻¹) .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The secondary amine group undergoes oxidation with agents like hydrogen peroxide, yielding N-oxide derivatives. Reduction with sodium borohydride (NaBH₄) can regenerate the amine under controlled conditions .

Substitution Reactions

The methoxy group participates in electrophilic substitution reactions. For instance, nitration with nitric acid produces nitro derivatives, which are precursors for further functionalization .

Biological Activity and Applications

While direct pharmacological studies on N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride are sparse, structurally related compounds exhibit notable bioactivities:

Acetylcholinesterase Inhibition

Piperidine derivatives like 1-benzylpiperidin-4-yl methanamine show inhibitory effects on acetylcholinesterase (IC₅₀ = 2.8 μM), suggesting potential applications in neurodegenerative disease therapy .

Table 2: Comparative Biological Data for Piperidine Derivatives

CompoundTarget Enzyme/OrganismActivity (IC₅₀/MIC)
N-(4-Methylbenzyl)-piperidinylmethanamineAcetylcholinesterase2.8 μM
N-(4-Fluorobenzyl)-piperidinylmethanamineS. aureus8 µg/mL

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